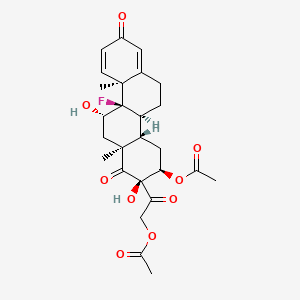

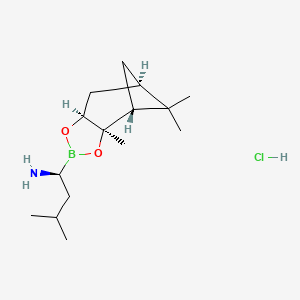

(S)-BoroLeu-(-)-Pinanediol-hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectral properties .Applications De Recherche Scientifique

Hydrolysis and Synthesis Methods

The scientific research applications of (S)-BoroLeu-(-)-Pinanediol-hydrochloride involve various hydrolysis and synthesis techniques. For instance, Pinanediol boronic esters can be hydrolyzed by several methods, including the use of boron trichloride, lithium aluminum hydride, or conversion to other boronic esters. However, complete hydrolysis of pinanediol esters is not always achieved, indicating a potential area for further research and development (Matteson & Man, 1996). Similarly, methods for the synthesis and resolution of the pinanediol ester of prolineboronic acid have been described, exploiting the ease of both lithiation and reduction of boc-pyrrole (Kelly Terence Alfred et al., 1993).

Enzyme-Inhibition Studies

The compound's prolineboronate ester, particularly suitable for enzyme-inhibition studies, is efficiently synthesized using the pinanediol ester, highlighting its potential application in biochemical and pharmacological research (Kelly Terence Alfred et al., 1993).

Asymmetric Synthesis and Chain Extensions

(S)-BoroLeu-(-)-Pinanediol-hydrochloride plays a crucial role in asymmetric synthesis. For example, it's involved in the synthesis of amino acids from boronic esters, where conversion of (s)-pinanediol (1S)-1-haloalkylboronates to (1R)-1-azido boronates, followed by specific reactions, yields L-amino acids with high enantiomeric excess (Matteson & Beedle, 1987). Moreover, it's utilized in the asymmetric synthesis of tertiary alcohols from α-halo boronic esters, showcasing the compound's versatility in creating chirally biased molecules (Matteson & Hurst, 1990).

Stability and Decomposition Studies

Research has also been conducted on the stability and decomposition of the compound's derivatives, such as hydroxymethylboronic acid and its pinanediol ester, revealing insights into their stability under various conditions and potential for asymmetric synthesis (Matteson, 2011).

Directed Chiral Synthesis

The compound is essential in directed chiral synthesis of amino acids and other molecules, providing methods for absolute control of stereochemistry, useful in creating chiral alcohols and enzyme inhibitors (Matteson et al., 1985).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S)-3-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWVZUJBIPFACB-PYRZAVJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657811 |

Source

|

| Record name | (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-BoroLeu-(-)-Pinanediol-hydrochloride | |

CAS RN |

945606-99-5 |

Source

|

| Record name | (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)